Product packaging for IFN alpha-IFNAR-IN-1 hydrochloride(Cat. No.:)

IFN alpha-IFNAR-IN-1 hydrochloride

Cat. No.: B1191666
M. Wt: 315.86
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Small Molecule Inhibitors in Immunomodulation Research

Small molecule inhibitors represent a pivotal class of compounds in immunomodulation research. Unlike larger biological agents like monoclonal antibodies, these inhibitors possess distinct advantages due to their low molecular weight. nih.gov These characteristics often translate to better pharmacokinetic properties, such as the potential for oral administration, greater tissue penetration, and the ability to cross cell membranes to engage with intracellular targets. nih.govsmolecule.com

In fields like onco-immunology, small molecule immunomodulators are investigated for their capacity to alter the tumor microenvironment and enhance the efficacy of other treatments, including traditional chemotherapy and antibody-based immunotherapies. nih.govfrontiersin.org They can target various components of the immune system, including enzymes, signaling proteins, and receptors, thereby influencing immune cell activation, proliferation, and function. nih.gov The development of these molecules allows researchers to dissect complex signaling networks and identify new therapeutic targets for a range of diseases, from cancer to autoimmune disorders. nih.govmdpi.com

Rationale for Targeting the Type I Interferon Signaling Axis

The Type I interferon (IFN) system is a cornerstone of the innate immune response, particularly against viral infections. nih.govyoutube.com Type I IFNs, such as IFN-alpha and IFN-beta, are cytokines that signal through a ubiquitous cell surface receptor complex known as the IFN-alpha/beta receptor (IFNAR). wikipedia.orguniprot.org Activation of IFNAR triggers the JAK-STAT signaling pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in cells and modulate both innate and adaptive immunity. nih.govyoutube.com

While essential for host defense, dysregulation of the Type I IFN axis is implicated in the pathology of various autoimmune diseases, such as systemic lupus erythematosus, where chronic overproduction of IFN contributes to inflammation and tissue damage. nih.gov Conversely, some pathogens have evolved mechanisms to suppress this pathway to evade the immune system. globalbiodefense.com This dual role makes the Type I IFN signaling axis a critical target for therapeutic intervention. Developing antagonists for the IFNAR receptor is a key research strategy aimed at dampening pathological IFN signaling in autoimmune conditions. nih.gov Therefore, specific inhibitors that can block the interaction between Type I IFNs and their receptor are invaluable tools for studying these processes and for the potential development of new therapies. nih.govnih.gov

Discovery and Initial Characterization of IFN alpha-IFNAR-IN-1 Hydrochloride

This compound is an inhibitor of the protein-protein interaction between interferon-alpha (IFN-α) and its receptor, IFNAR. medchemexpress.comselleckchem.com Initial research has shown that it can inhibit IFN-α responses induced by viruses in plasmacytoid dendritic cells (pDCs), with a reported half-maximal inhibitory concentration (IC50) in the range of 2-8 μM. medchemexpress.comselleckchem.com The hydrochloride salt form of the compound typically offers enhanced water solubility and stability for research applications compared to its free base, while exhibiting comparable biological activity at equivalent molar concentrations. medchemexpress.com

Table 1: Chemical Properties of this compound

PropertyValueSource
Formal Name N-methyl-2-(1-naphthalenylthio)-benzenemethanamine, monohydrochloride caymanchem.com
CAS Number 2070014-98-9 caymanchem.combiopioneer.com.tw
Molecular Formula C₁₈H₁₇NS • HCl caymanchem.com
Molecular Weight 315.86 biopioneer.com.tw

Origins from Structure-Based Virtual Screening Methodologies

The discovery of IFN alpha-IFNAR-IN-1 stemmed from a structure-based virtual screening (SBVS) approach. medchemexpress.comcaymanchem.com SBVS is a computational technique used in drug discovery to identify potential drug candidates from large libraries of compounds. nih.govnih.gov This method utilizes the three-dimensional structure of a biological target, such as a protein receptor, to predict which small molecules are most likely to bind to it with high affinity. nih.govyoutube.com

By simulating the docking of thousands or millions of virtual compounds into the target's active site, researchers can prioritize a smaller, more manageable number of candidates for experimental testing. youtube.comproquest.com This efficient, cost-effective strategy accelerates the identification of novel inhibitors. nih.gov In the case of IFN alpha-IFNAR-IN-1, the goal was to find a small molecule that could physically block the interaction between IFN-α and IFNAR, and SBVS successfully identified a promising chemical scaffold for this purpose. medchemexpress.comcaymanchem.com

Nonpeptidic and Low-Molecular-Weight Characteristics for Research Applications

IFN alpha-IFNAR-IN-1 is characterized as a nonpeptidic, low-molecular-weight inhibitor. medchemexpress.comselleckchem.commedchemexpress.com These features are highly desirable in the development of research tools and potential therapeutics. Unlike peptide-based inhibitors, which can be susceptible to degradation by proteases and may have poor cell permeability, nonpeptidic small molecules are generally more stable and better able to penetrate cell membranes to reach their targets. nih.govnih.gov

The low molecular weight contributes to favorable pharmacokinetic properties, distinguishing such compounds from large biologics like antibodies, which often have limitations in tissue penetration and oral bioavailability. nih.gov These characteristics make IFN alpha-IFNAR-IN-1 a valuable asset for in vitro and in vivo research, allowing for effective study of the biological consequences of inhibiting the Type I interferon pathway. nih.govnih.gov

Table 2: Biological Activity of this compound

ParameterDescriptionSource
Target IFN-α / IFNAR protein-protein interaction medchemexpress.comselleckchem.commedchemexpress.com
Mechanism of Action Inhibits the binding of IFN-α to its receptor, IFNAR. medchemexpress.comcaymanchem.com
Reported Activity Inhibits modified Vaccinia virus ankara (MVA)-induced IFN-α responses in murine pDC cultures (IC50 = 2-8 μM). medchemexpress.comselleckchem.combiopioneer.com.tw

Properties

Molecular Formula

C18H18ClNS

Molecular Weight

315.86

Origin of Product

United States

Molecular Mechanism of Action of Ifn Alpha Ifnar in 1 Hydrochloride

Direct Inhibition of Interferon-Alpha (IFN-α) and Interferon-Alpha/Beta Receptor (IFNAR) Interaction

The primary and most direct action of IFN alpha-IFNAR-IN-1 hydrochloride is the steric hindrance of the protein-protein interaction between IFN-α and its cognate receptor, the interferon-alpha/beta receptor (IFNAR). medchemexpress.comnih.gov The IFNAR is a heterodimeric receptor composed of two subunits, IFNAR1 and IFNAR2. nih.gov The binding of IFN-α to these subunits is the prerequisite for initiating the intracellular signaling cascade. nih.gov

This compound functions by binding to IFN-α with a dissociation constant (Kd) of 4 µM. This action prevents the cytokine from successfully docking with the IFNAR complex. researchgate.net The efficacy of this inhibition has been demonstrated in research settings, where the compound was shown to inhibit IFN-α responses induced by the Modified Vaccinia virus Ankara (MVA) in murine plasmacytoid dendritic cell cultures, exhibiting an IC50 value in the range of 2-8 μM. medchemexpress.com This direct competitive inhibition at the cell surface is the foundational step of its molecular mechanism, from which all subsequent effects cascade.

Downstream Signaling Cascade Interruption

By blocking the initial ligand-receptor binding, this compound effectively prevents the conformational changes in the IFNAR complex that are necessary to activate the intracellular signaling machinery. This leads to a complete interruption of the downstream signaling cascade.

Inhibition of Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway Activation

The canonical signaling pathway for type I interferons is the JAK-STAT pathway. nih.gov The intracellular domains of the IFNAR1 and IFNAR2 receptor subunits are constitutively associated with two Janus kinase (JAK) family members: Tyrosine Kinase 2 (Tyk2) is associated with IFNAR1, and JAK1 is associated with IFNAR2. medchemexpress.com

Upon the binding of IFN-α to the receptor complex, the receptor subunits are brought into close proximity, leading to the cross-phosphorylation and activation of JAK1 and Tyk2. medchemexpress.com These activated kinases then phosphorylate specific tyrosine residues on the intracellular tails of the IFNAR subunits. nih.gov

By preventing the initial binding of IFN-α to IFNAR, this compound prevents this receptor dimerization and the subsequent activation of the associated JAKs. This halt at the very beginning of the cascade means that no downstream signaling can be initiated.

Specificity in STAT1 and STAT2 Phosphorylation Modulation

Following the activation of JAK1 and Tyk2, the phosphorylated tyrosine residues on the IFNAR subunits serve as docking sites for members of the Signal Transducer and Activator of Transcription (STAT) family of proteins, primarily STAT1 and STAT2. nih.gov The phosphorylated IFNAR1 subunit, in particular, acts as a docking site for the latent, non-phosphorylated form of STAT2. nih.gov

Once recruited to the activated receptor complex, STAT1 and STAT2 are themselves phosphorylated by the active JAK1 and Tyk2 kinases. researchgate.net The inhibition of the IFN-α/IFNAR interaction by this compound prevents the JAK activation necessary for this critical phosphorylation step. Consequently, STAT1 and STAT2 remain in their inactive, unphosphorylated state in the cytoplasm, unable to propagate the signal.

Impact on Interferon Regulatory Factor 9 (IRF9) Complex Formation

The phosphorylation of STAT1 and STAT2 induces their heterodimerization via reciprocal SH2-phosphotyrosine interactions. nih.gov This newly formed STAT1-STAT2 heterodimer then dissociates from the receptor and recruits another protein, the Interferon Regulatory Factor 9 (IRF9), also known as ISGF3γ. researchgate.netnih.gov

The resulting heterotrimeric complex of phosphorylated STAT1, phosphorylated STAT2, and IRF9 is known as the Interferon-Stimulated Gene Factor 3 (ISGF3). nih.govnih.gov The formation of this complex is entirely dependent on the prior phosphorylation of the STAT proteins. Because this compound prevents STAT phosphorylation, it consequently blocks the assembly of the ISGF3 transcriptional complex. Without the formation of ISGF3, the interferon signal cannot be transmitted to the nucleus.

Consequences for IFN-Stimulated Gene (ISG) Expression

The fully assembled ISGF3 complex translocates from the cytoplasm into the nucleus, where it acts as a potent transcription factor. nih.gov It binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs), which are located in the promoter regions of hundreds of IFN-Stimulated Genes (ISGs). researchgate.netnih.gov The binding of ISGF3 to ISREs initiates the transcription of these genes, leading to the production of proteins that mediate the antiviral, antiproliferative, and immunomodulatory effects of IFN-α. nih.gov

The inhibition of the initial IFN-α/IFNAR interaction by this compound culminates at this final step. By preventing the formation of the ISGF3 complex, the compound ensures that no transcriptional activation of ISGs can occur in response to extracellular IFN-α. This effectively silences the cellular response to this key cytokine.

Data Tables

Table 1: Key Proteins in the IFN-α Signaling Pathway Disrupted by this compound

ProteinClassRole in PathwayConsequence of Inhibition
IFN-α CytokineLigand that initiates the signaling cascade by binding to IFNAR.Binding is directly blocked by this compound.
IFNAR1/IFNAR2 ReceptorCell surface receptor subunits that dimerize upon IFN-α binding.Dimerization and activation are prevented.
JAK1/Tyk2 KinaseJanus kinases that are activated upon receptor dimerization and phosphorylate IFNAR, STAT1, and STAT2.Remain inactive as receptor activation is blocked.
STAT1/STAT2 Transcription FactorRecruited to the activated receptor and are phosphorylated by JAKs.Remain unphosphorylated and inactive in the cytoplasm.
IRF9 Transcription FactorComponent that binds to the pSTAT1/pSTAT2 heterodimer to form the ISGF3 complex.Cannot form the ISGF3 complex due to the absence of phosphorylated STATs.

Table 2: Composition of Key Transcriptional Complexes in the IFN-α Pathway

Complex NameComponent ProteinsCellular LocationFunction
Inactive STATs STAT1, STAT2CytoplasmLatent transcription factors awaiting activation.
ISGF3 Phospho-STAT1, Phospho-STAT2, IRF9Nucleus (after formation in cytoplasm)Binds to ISREs in the promoters of ISGs to activate transcription.

Cellular Targets and Functional Effects in Immune Cell Subsets

Impact on Plasmacytoid Dendritic Cells (pDCs)

Research has centered on the influence of IFN alpha-IFNAR-IN-1 hydrochloride on pDCs, particularly those derived from murine bone marrow (BM-pDCs).

Studies have demonstrated that this compound effectively curtails the production of IFN-α by murine BM-pDCs when stimulated with the Modified Vaccinia Virus Ankara (MVA). medchemexpress.commedchemexpress.com The compound exhibits a dose-dependent inhibitory effect, with a reported half-maximal inhibitory concentration (IC50) in the range of 2-8 μM. medchemexpress.commedchemexpress.combiopioneer.com.tw This targeted attenuation of the IFN-α response highlights the compound's specific mechanism of disrupting the IFN-α/IFNAR signaling axis.

StimulusCell TypeCompoundEffect on IFN-α ProductionReported IC50
Modified Vaccinia Virus Ankara (MVA)Murine Bone Marrow-Derived pDCs (BM-pDCs)This compoundInhibition2-8 μM

Toll-like receptors are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns. The effects of this compound have been investigated in the context of specific TLR agonists.

The TLR9 agonist CpG2216 is a potent inducer of IFN-α production in pDCs. This compound has been shown to inhibit the IFN-α response elicited by CpG2216 in these cells. core.ac.uk This finding underscores the compound's ability to interfere with IFN-α amplification loops that are downstream of TLR9 activation.

Similarly, the TLR3 agonist Poly(I:C), a synthetic analog of double-stranded RNA, triggers IFN-α secretion. Treatment with this compound also results in the inhibition of Poly(I:C)-stimulated IFN-α production by pDCs. core.ac.uk

Infection of pDCs with vesicular stomatitis virus mutant M2 (VSV-M2) serves as another model for virus-induced IFN-α production. This compound has been observed to inhibit the IFN-α responses in pDCs infected with VSV-M2. core.ac.uk

StimulusReceptorCell TypeCompoundEffect on IFN-α Production
CpG2216TLR9pDCsThis compoundInhibition
Poly(I:C)TLR3pDCsThis compoundInhibition
VSV-M2Viral SensorspDCsThis compoundInhibition

A noteworthy finding is the differential effect of this compound on the production of another key cytokine, Interleukin-12 (B1171171) (IL-12). While IFN-α production is significantly inhibited by the compound under stimulation with CpG2216, Poly(I:C), and infection with VSV-M2, the total IL-12 production is notably less affected under the same conditions. core.ac.uk This suggests that the signaling pathways leading to IL-12 production in pDCs in response to these stimuli are less dependent on the IFN-α/IFNAR feedback loop compared to the pathways driving further IFN-α secretion.

StimulusCell TypeCompoundEffect on IFN-α ProductionEffect on IL-12 Production
CpG2216pDCsThis compoundInhibitedNotably less affected
Poly(I:C)pDCsThis compoundInhibitedNotably less affected
VSV-M2pDCsThis compoundInhibitedNotably less affected

Modulation of Toll-Like Receptor (TLR)-Mediated Responses

Other Immune Cell Subsets

While direct experimental data on the effects of this compound on other immune cell subsets such as T cells, B cells, natural killer (NK) cells, and monocytes/macrophages is limited, the known roles of the IFN-α/IFNAR signaling pathway in these cells allow for informed inferences about the potential impact of its inhibition.

T Lymphocytes: Type I interferons can have dual roles in T cell function, promoting their activation and survival while also potentially contributing to exhaustion during chronic infections researchgate.netnih.gov. By blocking IFNAR signaling, this compound could potentially modulate T cell responses, a concept supported by studies using IFNAR-blocking antibodies which have shown effects on T cell activation and proliferation nih.govnih.gov.

B Lymphocytes: IFN-α is known to promote B cell activation, antibody production, and the development of specific B cell subsets nih.govnih.gov. Inhibition of this pathway by this compound might therefore lead to a reduction in B cell-mediated immune responses.

Natural Killer (NK) Cells: The activity of NK cells, which are crucial for early anti-viral and anti-tumor responses, is significantly enhanced by type I interferons nih.govplos.org. Consequently, blocking IFNAR with this compound could potentially diminish the cytotoxic capacity of NK cells.

Monocytes and Macrophages: IFN-α influences the differentiation, activation, and cytokine production of monocytes and macrophages nih.govnih.govresearchgate.net. By inhibiting IFNAR signaling, this compound may alter the phenotype and function of these myeloid cells, potentially reducing their pro-inflammatory activities.

Broader Immunosuppressive Activities at the Cellular Level

In Vitro Studies on Cellular Response Attenuation

The primary mechanism of this compound is the attenuation of cellular responses mediated by IFN-α. medchemexpress.com Its activity has been characterized in various in vitro settings, demonstrating its ability to suppress IFN-α-induced signaling and downstream effects.

Dose-Dependent Inhibition of IFN-α Responses

Research has established that this compound effectively inhibits IFN-α responses in a dose-dependent manner. In studies utilizing murine bone marrow-derived, Flt3-L-differentiated plasmacytoid dendritic cells (BM-pDCs), the compound demonstrated significant inhibitory activity. medchemexpress.com Specifically, it has been shown to inhibit IFN-α responses induced by the Modified Vaccinia virus Ankara (MVA) with a half-maximal inhibitory concentration (IC50) ranging from 2 to 8 μM. medchemexpress.commedchemexpress.comselleckchem.com This indicates that the compound can effectively block the viral-induced IFN-α feedback loop at micromolar concentrations.

Further studies have shown that at a concentration of 18 μM, this compound specifically inhibits MVA-induced IFN-α production in BM-pDCs. biopioneer.com.tw The compound also effectively suppressed IFN-α responses that were triggered by other stimuli, including the Toll-like receptor 9 (TLR9) agonist CpG2216, the TLR3 agonist poly(I:C), and infection with Vesicular Stomatitis Virus (VSV). medchemexpress.com

Cell TypeStimulusMeasured ResponseIC50 / ConcentrationReference(s)
Murine BM-pDCsModified Vaccinia virus Ankara (MVA)IFN-α production2-8 μM (IC50) medchemexpress.commedchemexpress.comselleckchem.com
Murine BM-pDCsModified Vaccinia virus Ankara (MVA)IFN-α production18 μM (Specific inhibition) biopioneer.com.tw
Murine BM-pDCsCpG2216 (TLR9 agonist)IFN-α productionInhibition observed medchemexpress.com
Murine BM-pDCspoly(I:C) (TLR3 agonist)IFN-α productionInhibition observed medchemexpress.com
Murine BM-pDCsVesicular Stomatitis Virus (VSV)IFN-α productionInhibition observed medchemexpress.com

Cellular Assays for Pathway Activity Assessment

The efficacy of this compound in blocking the IFN-α pathway has been confirmed through various cellular assays. These assays typically measure the production of downstream cytokines that are dependent on IFN-α signaling.

In experiments with BM-pDCs, treatment with the inhibitor not only reduced the production of IFN-α but also affected the secretion of other cytokines. For instance, the compound was shown to inhibit the virus-induced increase in the production of Interleukin-12 (B1171171) (IL-12). medchemexpress.com However, it was noted that the total IL-12 production was less affected by the inhibitor under these conditions compared to the IFN-α response, suggesting a degree of specificity in its action. medchemexpress.com

Another study highlighted the compound's utility in demonstrating the IFN-α dependency of certain cellular processes. The release of G3BP-expressing microvesicles from peripheral blood mononuclear cells (PBMCs) stimulated with a TLR9 agonist was markedly reduced following the addition of this compound, confirming the role of IFN-α in this phenomenon. researchgate.net Furthermore, the compound has been used in studies investigating the response of human macrophages to gamma radiation, where it helped to elucidate the role of IFN-I signaling in the expression of pro- and anti-inflammatory modulators. researchgate.net

Cellular SystemStimulusAssayFindingReference(s)
Murine BM-pDCsMVA, VSV, CpG2216, poly(I:C)Cytokine Production AssayInhibition of IFN-α and IL-12 production. medchemexpress.com
Human PBMCsTLR9 agonist (ODN2395)Microvesicle Release AssayMarked reduction in G3BP-expressing microvesicles. researchgate.net
Human Macrophages (MDMs) & THP1 cellsGamma RadiationGene Expression AnalysisUsed to confirm IFN-I pathway involvement in radiation-induced inflammatory response. researchgate.net

In Vivo Studies in Animal Models of Immune Dysregulation

Despite the detailed in vitro characterization of this compound, there is a notable lack of publicly available data regarding its investigation in in vivo animal models.

Assessment of Immunomodulatory Effects in Murine Models

As of the current available information, no studies have been published detailing the assessment of the immunomodulatory effects of this compound in murine models. While the in vitro data strongly suggest potential for immunomodulation by blocking IFN-α signaling, these effects have not yet been demonstrated or reported in a whole-animal context.

Exploration of Biological Outcomes in Preclinical Disease Contexts (e.g., viral response models, inflammatory models)

Consistent with the absence of general in vivo data, there are no available reports on the exploration of biological outcomes with this compound in preclinical disease models. Studies in viral response models or inflammatory models, which would be logical next steps based on its in vitro activity, have not been published in the accessible scientific literature. Therefore, the efficacy of this specific compound in treating conditions characterized by immune dysregulation in an in vivo setting remains to be determined.

Advanced Methodological Approaches in Research with Ifn Alpha Ifnar in 1 Hydrochloride

Utilization of Small Molecule Inhibitors in Protein-Protein Interaction Research

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and the development of small molecule inhibitors that can modulate these interactions has opened new avenues for therapeutic intervention and basic research. Small molecules offer several advantages over traditional genetic approaches, such as gene knockouts, as they allow for temporal and dose-dependent control over protein function.

IFN alpha-IFNAR-IN-1 hydrochloride serves as a prime example of a small molecule inhibitor used to probe a specific PPI. The interaction between IFN-α and IFNAR is a critical initiating step in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which leads to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state and modulate immune responses. By physically binding to IFN-α, this compound prevents its association with IFNAR, thereby inhibiting the entire downstream signaling cascade. This allows researchers to investigate the specific consequences of blocking this initial step with high precision.

The discovery of this compound was the result of structure-based virtual screening, a computational technique used to identify small molecules that are likely to bind to a specific protein target. This approach represents a significant advancement in drug discovery and tool compound development for studying PPIs.

Application in Functional Assays for Cytokine Signaling

Functional assays are essential for determining the biological effects of inhibiting a particular signaling pathway. This compound is utilized in a variety of functional assays to elucidate the role of IFN-α signaling in different cellular contexts.

A key application of this inhibitor is in the study of immune cell responses to viral or microbial stimuli. For instance, in murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs), this compound has been shown to inhibit the production of IFN-α and interleukin-12 (B1171171) (IL-12) induced by the modified Vaccinia virus Ankara (MVA). Furthermore, it has been demonstrated to reduce the production of IL-12 that is stimulated by agonists of Toll-like receptor 3 (TLR3), such as poly(I:C), and Toll-like receptor 9 (TLR9), like CpG 2216. These assays are critical for understanding how the IFN-α/IFNAR signaling axis contributes to the innate immune response to pathogens.

The specificity of this compound allows researchers to dissect the differential roles of various cytokines. In studies with BM-pDCs, it was observed that while the inhibitor significantly blocked IFN-α responses, the total production of IL-12 was less affected under the same conditions, suggesting a more dominant role for the IFN-α/IFNAR pathway in regulating IFN-α production itself.

Considerations for In Vitro and In Vivo Experimental Design

Concentration-Response Analysis (e.g., IC50 determination)

A critical aspect of utilizing any inhibitor in research is to determine its potency and effective concentration range. This is typically achieved through concentration-response analysis, from which the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of the inhibitor required to reduce a specific biological response by 50%.

For this compound, the IC50 for the inhibition of MVA-induced IFN-α responses in murine BM-pDCs has been determined to be in the range of 2-8 µM. When designing experiments, it is crucial to perform a dose-response curve to confirm the optimal concentration of the inhibitor for the specific cell type and stimulus being used. This is because the IC50 can vary depending on the experimental conditions, such as cell density, stimulus concentration, and incubation time.

ParameterValueCell TypeStimulusReference
IC502-8 µMMurine BM-pDCsMVA
Kd4 µM-IFN-α

Table 1: Potency of this compound.

Model Selection for Pathway Dissection (e.g., specific cell lines, primary cells)

The choice of cellular model is paramount for obtaining biologically relevant data. This compound has been predominantly studied in primary murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs). Primary cells, while more challenging to work with, often provide a more accurate representation of in vivo physiology compared to immortalized cell lines.

For broader applications and to study the IFN-α/IFNAR pathway in different contexts, various cell lines can be employed. The selection of a cell line should be based on the expression of the target proteins (IFN-α and IFNAR) and the functional readout of interest. For example, the human monocytic cell line THP-1 is a well-established model for studying innate immunity and cytokine signaling. Genetically modified cell lines, such as those with a knockout of IFNAR1 or IFNAR2, can serve as valuable controls to confirm the specificity of the inhibitor's effects.

Cell ModelTypeSpeciesRelevant Features
BM-pDCsPrimary CellsMurineEndogenous expression of IFNAR and production of IFN-α in response to viral stimuli.
THP-1Cell LineHumanMonocytic cell line used to study innate immunity and cytokine signaling.
MDBKCell LineBovineKidney epithelial cell line used to study viral replication in the context of IFN signaling.

Table 2: Examples of Cellular Models for Studying IFN-α/IFNAR Signaling.

While in vitro studies provide valuable mechanistic insights, in vivo experiments are necessary to understand the physiological and pathological roles of the IFN-α/IFNAR pathway. Although specific in vivo studies using this compound are not extensively documented in the provided search results, the general considerations for such studies would include formulation and delivery of the compound, pharmacokinetic and pharmacodynamic analyses, and the use of appropriate animal models of disease, such as viral infections or autoimmune disorders. The hydrochloride salt form of the compound generally offers enhanced water solubility and stability, which are advantageous for in vivo applications.

This compound is a powerful tool for the detailed investigation of type I interferon signaling. Its utility in dissecting protein-protein interactions and its application in a range of functional assays have significantly advanced our understanding of cytokine biology. Careful consideration of experimental design, including concentration-response analysis and appropriate model selection, is essential for generating robust and reproducible data. Future research employing this and similar small molecule inhibitors will undoubtedly continue to unravel the complexities of the immune system and may pave the way for novel therapeutic strategies targeting cytokine-mediated diseases.

Regulatory Mechanisms and Feedback Loops of Ifnar Signaling

Physiological Regulation of Type I IFN Responses

The physiological regulation of Type I IFN responses involves a multi-layered system of control that ensures a balanced and appropriate immune reaction. This regulation occurs at various levels, from the expression of the receptor to the activation of downstream signaling molecules and the induction of negative feedback regulators.

Negative Feedback Loops: A critical aspect of regulating Type I IFN signaling is the induction of negative feedback inhibitors. Upon activation of the IFNAR pathway, several inhibitory proteins are expressed, which act to dampen the signal. Key among these are the Suppressor of Cytokine Signaling (SOCS) proteins and Ubiquitin-Specific Peptidase 18 (USP18).

SOCS Proteins: SOCS1 and SOCS3 are induced by Type I IFN signaling and play a crucial role in its attenuation. SOCS1 can directly inhibit the kinase activity of Janus kinases (JAKs) associated with the IFNAR, thereby blocking the phosphorylation and activation of STAT proteins.

USP18: USP18 is another key negative regulator that is strongly induced by Type I IFNs. It functions by binding to the IFNAR2 subunit of the receptor, which sterically hinders the binding of JAK1 and subsequent signaling events. The induction of these negative regulators creates a feedback loop that terminates the IFN response, preventing prolonged and potentially harmful signaling.

By inhibiting the initial interaction between IFN-α and IFNAR, IFN alpha-IFNAR-IN-1 hydrochloride can prevent the activation of this signaling cascade, thereby circumventing the induction of these negative feedback mechanisms.

Research Findings on this compound:

Experimental data has demonstrated the inhibitory effect of this compound on IFN-α responses. In murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs), the compound has been shown to inhibit IFN-α responses induced by various stimuli. glpbio.com

Inhibitory Activity of this compound
Stimulus for IFN-α ResponseCell TypeEffect of this compoundIC50 Value
Modified Vaccinia virus Ankara (MVA)Murine BM-pDCsInhibition of IFN-α response2-8 µM medchemexpress.comglpbio.comselleckchem.comadooq.com
CpG2216Murine BM-pDCsInhibition of IFN-α responseNot explicitly quantified, but inhibition observed glpbio.com
Poly(I:C)Murine BM-pDCsInhibition of IFN-α responseNot explicitly quantified, but inhibition observed glpbio.com
Vesicular stomatitis virus (VSV)Murine BM-pDCsInhibition of IFN-α responseNot explicitly quantified, but inhibition observed

Interplay with Other Cytokine Pathways and Immune Checkpoints

The IFNAR signaling pathway does not operate in isolation; it is intricately connected with other cytokine signaling networks and the regulation of immune checkpoints. This crosstalk is vital for coordinating a comprehensive immune response.

Crosstalk with Pro-inflammatory Cytokines: Type I IFN signaling can influence the production and activity of other pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). In some contexts, IFN-α can promote the production of these cytokines, contributing to inflammation. Conversely, signaling through other cytokine receptors can also impact the IFN-α response. Studies have shown that blocking IFNAR1 can lead to a reduction in TNF-α and IL-6 levels in certain inflammatory conditions. nih.gov Research on this compound has indicated that while it potently inhibits IFN-α responses, the production of another cytokine, IL-12, was notably less affected. glpbio.com

Interaction with Immune Checkpoints: A significant area of interplay is with immune checkpoint molecules, such as Programmed Death-Ligand 1 (PD-L1). Type I IFNs are known to upregulate the expression of PD-L1 on various cell types, including immune cells and tumor cells. This upregulation can have a dual role: it can contribute to the negative regulation of the immune response to prevent excessive tissue damage, but it can also be co-opted by cancer cells to evade immune surveillance. By blocking the IFN-α/IFNAR interaction, an inhibitor like this compound could potentially prevent the upregulation of PD-L1, thereby synergizing with immune checkpoint blockade therapies.

Importance of Modulating Dysregulated IFN-α Signaling

Dysregulation of the Type I IFN system, particularly the overproduction or persistent signaling of IFN-α, is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, collectively known as interferonopathies. selleckchem.com These conditions are characterized by a sustained "IFN signature," which refers to the persistent upregulation of interferon-stimulated genes (ISGs).

Role in Autoimmunity: In diseases such as systemic lupus erythematosus (SLE), Sjögren's syndrome, and systemic sclerosis, chronic activation of the IFN-α pathway contributes to the breakdown of self-tolerance, the production of autoantibodies, and inflammation-mediated organ damage. The sustained presence of IFN-α can lead to the activation of autoreactive T and B cells and promote a pro-inflammatory environment.

The therapeutic rationale for using an inhibitor like this compound in such conditions is to directly target the pathogenic driver of the disease. By blocking the interaction between IFN-α and its receptor, it is possible to dampen the downstream signaling cascade that leads to the expression of ISGs and the perpetuation of the autoimmune response. This targeted approach offers the potential for a more specific and effective treatment strategy for these debilitating diseases.

Q & A

Q. What is the mechanism by which IFN alpha-IFNAR-IN-1 hydrochloride inhibits IFN-α/IFNAR interaction, and how can this be experimentally validated?

this compound is a nonpeptidic, low-molecular-weight inhibitor that disrupts the binding of IFN-α to its receptor IFNAR. To validate this mechanism, researchers can use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity changes. Additionally, functional assays such as inhibition of MVA-induced IFN-α responses in bone marrow-derived plasmacytoid dendritic cells (BM-pDCs) (IC50 = 2–8 µM) can confirm activity. Flow cytometry or Western blotting can assess downstream JAK-STAT phosphorylation suppression .

Q. Which experimental models are suitable for studying this compound in vitro?

BM-pDCs differentiated with Flt3-L are a primary model for evaluating IFN-α inhibition, as these cells robustly produce IFN-α upon stimulation with modified vaccinia Ankara (MVA) virus. RAW 264.7 macrophage-like cells and A375 melanoma cells have also been used to study superoxide anion generation and autophagy modulation, respectively, under this compound treatment .

Q. How should researchers determine the optimal IC50 value for this compound in different cellular contexts?

Dose-response curves using serial dilutions (e.g., 0.1–100 µM) should be generated. For BM-pDCs, measure IFN-α secretion via ELISA after MVA stimulation. For RAW 264.7 cells, quantify superoxide anions using EPR detection of DEPMPO-OOH spin adducts. Normalize data to vehicle controls and calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers optimize this compound for in vivo studies, given its pharmacokinetic limitations?

Preclinical studies should assess bioavailability via intravenous and oral administration in murine models. Pharmacodynamic endpoints (e.g., serum IFN-α levels, STAT1 phosphorylation in splenocytes) can validate target engagement. Co-administration with cytochrome P450 inhibitors may improve metabolic stability, while nanoparticle formulations could enhance tissue penetration .

Q. What strategies mitigate off-target effects when combining this compound with other immunomodulators?

Use orthogonal assays to distinguish IFNAR-specific effects from nonspecific interactions. For example, pair IFN-α/IFNAR inhibition with STING agonists (e.g., DMXAA) or JAK inhibitors (e.g., Deucravacitinib) and monitor cytokine profiles via multiplex Luminex. CRISPR-mediated IFNAR knockout cells serve as critical controls to confirm compound specificity .

Q. How should contradictory data on this compound’s efficacy across cell types be resolved?

Contradictions may arise from cell-specific receptor expression or compensatory signaling (e.g., IFN-β upregulation). Perform comparative transcriptomics (RNA-seq) on treated vs. untreated cells to identify bypass pathways. Validate findings with siRNA knockdown of alternative IFN receptors (e.g., IFN-λR1) .

Q. What methodologies ensure robust statistical validation in preclinical studies involving this compound?

Adhere to NIH guidelines for experimental rigor:

  • Use ≥3 biological replicates per condition.
  • Employ blinded analysis for high-content imaging (e.g., LC3 puncta quantification in autophagy assays).
  • Apply Bonferroni correction for multiple comparisons in cytokine profiling. Report effect sizes and confidence intervals to avoid overinterpretation of marginal results .

Q. How does this compound affect cross-talk between IFNAR and other innate immune pathways (e.g., TLR7/9)?

Co-stimulate BM-pDCs with TLR agonists (e.g., CpG for TLR9) and this compound. Measure synergistic or antagonistic effects on IFN-α, TNF-α, and IL-6 via multiplex ELISA. Phospho-specific flow cytometry can map signaling crosstalk (e.g., IRF7 vs. NF-κB activation) .

Q. What are the critical controls for verifying IFNAR-specific inhibition in complex co-culture systems?

Include IFNAR1/2-blocking antibodies as positive controls. Use IFNAR-knockout cells (e.g., CRISPR-generated) in transwell co-cultures with wild-type cells to isolate paracrine signaling effects. Monitor bystander cell activation via CD69/CD86 surface markers .

Q. How can researchers address batch-to-batch variability in this compound activity?

Implement quality control protocols:

  • Validate purity (>95%) via HPLC-MS.
  • Standardize stock solutions in DMSO (stored at −80°C).
  • Pre-test each batch in BM-pDC assays and normalize activity to a reference batch.
    Disclose lot numbers and QC data in publications to enhance reproducibility .

Methodological Resources

  • Key Assays : MVA-induced IFN-α ELISA (BM-pDCs), DEPMPO-EPR (RAW 264.7), LC3 immunofluorescence (A375) .
  • Controls : IFNAR knockout cells, isotype-matched antibodies, vehicle/DMSO controls.
  • Statistical Tools : GraphPad Prism, FlowJo, Benjamini-Hochberg correction for omics data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.